1,2,3,4-Tetra-O-acetyl-L-fucopyranose
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose and related derivatives typically involves the acetylation of L-fucose under controlled conditions to introduce acetyl groups at specific hydroxyl positions. For example, glycosyl esters of amino acids can be synthesized using 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoses, demonstrating the versatility of acetylated sugars in organic synthesis (Tomić & Keglević, 1983).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is characterized by its tetra-acetylated pyranose form, which impacts its physical and chemical properties. Advanced techniques such as high-resolution mass spectrometry and NMR spectroscopy have been applied to understand the detailed fragmentation pathways and molecular conformations of similar acetylated sugars (Dougherty et al., 1973).
Chemical Reactions and Properties
Acetylated fucopyranoses undergo various chemical reactions, including glycosylation, condensation, and enzymatic transformations, illustrating their reactivity and utility in synthesizing complex carbohydrates. For instance, the synthesis and reactions of glycosyl esters of amino acids showcase the ability of tetra-O-acetylated sugars to form stable glycosidic bonds under specific conditions (Kornhauser & Keglević, 1969).
Physical Properties Analysis
The physical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as solubility, melting point, and crystal structure, are significantly influenced by the acetyl groups. These properties are critical for its application in synthetic chemistry. Research on similar acetylated sugars has provided insights into their crystal structures and the impact on solubility and reactivity (Noguchi et al., 1994).
Chemical Properties Analysis
The chemical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as reactivity towards nucleophiles, stability under various conditions, and its role as a glycosyl donor in synthetic reactions, are central to its utility in carbohydrate chemistry. The selective hydrolysis and derivatization of acetylated sugars demonstrate the controlled manipulation of their chemical properties for specific synthetic targets (Uozumi et al., 1996).
Safety And Hazards
1,2,3,4-Tetra-O-acetyl-L-fucopyranose is classified as a combustible solid6. It does not have a flash point6. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended6.
Future Directions
1,2,3,4-Tetra-O-acetyl-L-fucopyranose is used in life science related research1. It is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo3, indicating its potential use in the biomedical field.
Relevant Papers
Unfortunately, specific papers related to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose were not found in the search results. However, it is mentioned in various product descriptions and safety data sheets456.
properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-DTYUZISYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-L-fucopyranose |
Citations
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